molecular formula C12H5Cl5 B1580772 2,3,3',5,6-Pentachlorobiphenyl CAS No. 74472-36-9

2,3,3',5,6-Pentachlorobiphenyl

Cat. No.: B1580772
CAS No.: 74472-36-9
M. Wt: 326.4 g/mol
InChI Key: NTKSJAPQYKCFPP-UHFFFAOYSA-N
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Description

2,3,3’,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a chiral compound, meaning it exists as two non-superimposable mirror images .


Molecular Structure Analysis

The molecular formula of 2,3,3’,5,6-Pentachlorobiphenyl is C12H5Cl5 . It is a chiral compound, forming two stable isomers at room temperature, known as atropisomers .


Chemical Reactions Analysis

PCB congeners, including 2,3,3’,5,6-Pentachlorobiphenyl, can be oxidized to form hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Scientific Research Applications

Reductive Dechlorination and Metabolic Fate

  • Anaerobic microorganisms have demonstrated the ability to reductively dechlorinate PCBs, including congeners closely related to 2,3,3',5,6-Pentachlorobiphenyl, indicating a potential pathway for environmental degradation of these persistent pollutants (Van Dort & Bedard, 1991).

Microbial Metabolism in Plants

  • The metabolism of chlorobiphenyls in plants has been studied, showing that certain PCB congeners are more persistent than others. This research contributes to understanding the environmental fate and potential for bioaccumulation of PCBs (Moza et al., 1976).

Reductive Dechlorination by Vitamin B12

  • A study found that vitamin B12 can reductively dechlorinate polychlorinated biphenyl congeners, including 2,3,4,5,6-pentachlorobiphenyl, in a biomimetic model system. This suggests a potential method for the detoxification of PCB-contaminated environments (Assaf-Anid et al., 1992).

Photodechlorination in Alkaline Conditions

  • Photodechlorination of PCBs under ultraviolet irradiation in alkaline 2-propanol has been investigated, revealing the steric and electronic factors affecting the dechlorination patterns. This study provides insights into possible remediation strategies for PCBs in the environment (Yao et al., 1997).

Enrichment of Dechlorinating Microorganisms

  • Research has focused on enriching microorganisms that can dechlorinate PCBs in sediment, indicating a potential bioremediation strategy for PCB-contaminated sites. This approach targets enhancing the microbial degradation capacity for persistent PCB congeners (Bedard et al., 1997).

Safety and Hazards

Exposure to 2,3,3’,5,6-Pentachlorobiphenyl should be avoided. Contact with skin and eyes should be prevented, and formation of dust and aerosols should be avoided .

Future Directions

Understanding the enantioselective toxic effects of 2,3,3’,5,6-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the mechanisms underlying its neurotoxicity and developmental toxicity .

Biochemical Analysis

Biochemical Properties

2,3,3’,5,6-Pentachlorobiphenyl has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the basal and circadian expression of the core circadian component PER1 . This interaction suggests that 2,3,3’,5,6-Pentachlorobiphenyl may have a significant role in biochemical reactions, particularly those involving the regulation of the circadian clock .

Cellular Effects

The cellular effects of 2,3,3’,5,6-Pentachlorobiphenyl are significant. It has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . Moreover, it has been associated with dose-dependent reduction of brain sizes with increased brain cell death .

Molecular Mechanism

The molecular mechanism of 2,3,3’,5,6-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This suggests that 2,3,3’,5,6-Pentachlorobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,5,6-Pentachlorobiphenyl have been observed to change over time. For instance, it has been shown to cause a dose-dependent reduction of brain sizes with increased brain cell death in zebrafish embryos exposed to it for 30 days .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,3’,5,6-Pentachlorobiphenyl vary with different dosages. For example, zebrafish embryos exposed to different concentrations of 2,3,3’,5,6-Pentachlorobiphenyl showed a dose-dependent reduction of brain sizes with increased brain cell death .

Metabolic Pathways

2,3,3’,5,6-Pentachlorobiphenyl can be metabolized into hydroxylated metabolites in whole poplar plants . This suggests that it is involved in metabolic pathways that interact with various enzymes or cofactors .

Transport and Distribution

It is known that it is a lipophilic compound, thus can cross the blood–brain barrier and enter the brain .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely to be found in various subcellular compartments .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKSJAPQYKCFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074225
Record name 2,3,3',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-36-9
Record name 2,3,3′,5,6-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',5,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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